molecular formula C8H6ClF3N2O B1318983 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea CAS No. 343247-69-8

1-(4-Chloro-3-(trifluoromethyl)phenyl)urea

Cat. No. B1318983
M. Wt: 238.59 g/mol
InChI Key: LJSGLEVVMDHAGH-UHFFFAOYSA-N
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Description

“1-(4-Chloro-3-(trifluoromethyl)phenyl)urea” is an impurity of Sorafenib , a multiple kinase inhibitor that targets both RAF and receptor tyrosine kinases promoting angiogenesis . It is also a derivative of the multiple tyrosine kinase inhibitor sorafenib .


Chemical Reactions Analysis

The compound “1-(4-Chloro-3-(trifluoromethyl)phenyl)urea” has been found to exhibit high activity in preliminary in vivo anti-AML assays . It is a multikinase inhibitor that potently inhibits FLT3 and VEGFR2 .


Physical And Chemical Properties Analysis

The molecular weight of “1-(4-Chloro-3-(trifluoromethyl)phenyl)urea” is 314.69 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass is 314.0433751 g/mol . The topological polar surface area is 41.1 Ų .

Scientific Research Applications

1. KDR Kinase Inhibitor

  • Application Summary: This compound is used as a Kinase insert Domain-containing Receptor (KDR) inhibitor, which is a validated target for anticancer drug discovery and development .
  • Methods of Application: A series of o-amino-arylurea derivatives were synthesized and evaluated for their kinase inhibitory activity .
  • Results: The optimization based on biological screening and molecular modeling resulted in an increase in KDR kinase inhibitory activity compared with the hit compound . A potent inhibitor of the 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea scaffold against KDR was identified with an IC 50 value of 0.0689 µM .

2. Active Ingredient in Agrochemicals and Pharmaceuticals

  • Application Summary: Trifluoromethylpyridine (TFMP) derivatives, including 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea, are used in the agrochemical and pharmaceutical industries .
  • Methods of Application: The synthesis and applications of TFMP and its derivatives are used in the protection of crops from pests .
  • Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

3. Impurity of Sorafenib

  • Application Summary: This compound is an impurity of Sorafenib, a multiple kinase inhibitor targeting both RAF and receptor tyrosine kinases that promote angiogenesis .

4. Fibrosis Treatment

  • Application Summary: This compound has been used in the preparation of drugs for treating and reducing fibrotic diseases .
  • Methods of Application: The compound is administered to a subject in need thereof in a therapeutically effective amount .
  • Results: The fibrotic diseases that can be treated include skin sclerosis, cardiac fibrosis, pulmonary fibrosis, hepatic fibrosis, pancreatic fibrosis, or renal fibrosis .

5. Inactivation of SRC Homology Region 2-Containing Tyrosine Phosphatase-1

  • Application Summary: This compound has been used in treating diseases characterized by the inactivation of the SRC homology region 2-containing tyrosine phosphatase-1 .
  • Methods of Application: The compound is administered to a subject in need thereof in a therapeutically effective amount .
  • Results: The diseases that can be treated include fibrotic diseases such as skin sclerosis, cardiac fibrosis, pulmonary fibrosis, hepatic fibrosis, pancreatic fibrosis, or renal fibrosis .

6. Component of Various Compound Libraries

  • Application Summary: This compound is a part of various compound libraries used in drug discovery .

properties

IUPAC Name

[4-chloro-3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2O/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSGLEVVMDHAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591615
Record name N-[4-Chloro-3-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3-(trifluoromethyl)phenyl)urea

CAS RN

343247-69-8
Record name N-[4-Chloro-3-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium cyanate (1.7 g, 0.02 mol) was dissolved in water (17 ml) at room temperature to obtain a clear solution. This solution was then charged drop wise to the clear solution of 3-trifluoromethyl-4-chloro aniline (5 g, 0.025 mol) in acetic acid (25 ml) at 40° C.-45° C. within 1-2 hours. The reaction mass was then agitated for whole day cooling gradually to room temperature. The obtained solid was then filtered, washed with water and vacuum dried at 50° C. to afford (4.5 g) the desired product, i.e., 1-(4-chloro-3-(trifluoromethyl)phenyl)urea.
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Lee, SW Wang, CL Yu, HC Tai, JY Yen… - Bioorganic & Medicinal …, 2021 - Elsevier
A series of phenylurea hydroxamic acids incorporating pharmacophores of inhibitors of HDAC inhibitors and VEGFR-2 has been designed. Most of the compounds show …
Number of citations: 2 www.sciencedirect.com
SM Baira, G Srinivasulu, R Nimbalkar, P Garg… - New Journal of …, 2017 - pubs.rsc.org
Regorafenib is an oral multikinase inhibitor, and it was subjected to stress conditions (hydrolysis, oxidative, thermal and photolytic) as per ICH specified conditions. The drug showed …
Number of citations: 8 pubs.rsc.org
S Xiang, J Wang, H Huang, Z Wang, X Song… - European Journal of …, 2023 - Elsevier
TRK xDFG mutation-induced acquired resistance of 1 st generation inhibitors larotrectinib and entrectinib remains an unmet clinical need. Here we report a series of 6-(pyrrolidin-1-yl)…
Number of citations: 3 www.sciencedirect.com

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